molecular formula C15H14ClN3O4 B11011856 methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

Cat. No.: B11011856
M. Wt: 335.74 g/mol
InChI Key: LCUSXQLFSXOBBM-UHFFFAOYSA-N
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Description

Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is a synthetic glycinate derivative featuring a pyridazine core substituted with a 4-chlorophenyl group at position 3 and an acetyl-linked glycinate methyl ester. Its structure combines a heterocyclic aromatic system (pyridazinone) with a chlorinated phenyl group, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C15H14ClN3O4

Molecular Weight

335.74 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C15H14ClN3O4/c1-23-15(22)8-17-13(20)9-19-14(21)7-6-12(18-19)10-2-4-11(16)5-3-10/h2-7H,8-9H2,1H3,(H,17,20)

InChI Key

LCUSXQLFSXOBBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of methyl glycinate involves the acetylation of glycine with an acetylating agent. One common method is the reaction between glycine and acetic anhydride or acetyl chloride. The reaction proceeds as follows:

Glycine+Acetylating AgentMethyl Glycinate\text{Glycine} + \text{Acetylating Agent} \rightarrow \text{Methyl Glycinate} Glycine+Acetylating Agent→Methyl Glycinate

Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Acidic or basic catalysts may be employed to facilitate the acetylation process.

Industrial Production: Methyl glycinate serves as an intermediate in organic synthesis and pharmaceutical chemistry. It is also used in the production of insecticides (such as pyrethroids) and pharmaceutical raw materials. For example, it is a precursor for the synthesis of pyrethric acid and dichloropyrethric acid .

Chemical Reactions Analysis

Reactivity: Methyl glycinate can undergo various chemical reactions, including:

    Acetylation: As mentioned earlier, it readily reacts with acetylating agents to form the acetylated product.

    Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester bond occurs, yielding glycine and acetic acid.

Common Reagents and Conditions:

    Acetylating Agents: Acetic anhydride or acetyl chloride.

    Catalysts: Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide).

Major Products: The major product of the acetylation reaction is methyl glycinate itself.

Scientific Research Applications

Methyl glycinate finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: May have pharmaceutical applications.

    Industry: Employed in the production of insecticides and other chemicals.

Mechanism of Action

The exact mechanism by which methyl glycinate exerts its effects remains an area of research. It may interact with specific molecular targets or pathways, but further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyridazine- and pyrazole-based derivatives.

Structural Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate Pyridazinone 4-Chlorophenyl at C3; acetyl-glycinate methyl ester at C1 ~377.8 (calculated) Polar glycinate tail, chlorophenyl for lipophilicity
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo-pyridine 4-Chlorophenyl, methyl, phenyl groups; fused pyrazole-pyridine ~434.3 (calculated) Bulky phenyl group; methyl enhances stability
GSK4112 (SR6452) Glycinate derivative (4-Chlorophenyl)methyl, (5-nitro-2-thienyl)methyl groups; tert-butyl ester ~451.9 (reported) Nitrothienyl group for electron-withdrawing effects; tert-butyl for stability

Key Observations:

Core Heterocycle: While the target compound uses a pyridazinone core, others employ pyrazolo-pyridine (e.g., ) or modified glycinate backbones (e.g., GSK4112 ).

Substituent Effects: The 4-chlorophenyl group is common across compounds, suggesting a role in modulating lipophilicity and π-π interactions. Methyl or tert-butyl esters (e.g., GSK4112) may influence metabolic stability compared to the methyl glycinate in the target compound.

Synthetic Complexity: The synthesis of pyrazolo-pyridine derivatives (e.g., ) involves multi-step reactions with K₂CO₃/DMF at room temperature, whereas glycinate derivatives like GSK4112 may require specialized coupling agents.

Biological Activity

Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate, also known by its CAS number 1282120-79-9, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C16H15ClN4O5
  • Molecular Weight : 378.77 g/mol
  • IUPAC Name : this compound

The compound features a pyridazine core substituted with a chlorophenyl group, which is crucial for its biological activity. The presence of the acetyl and glycinate moieties may enhance its solubility and bioavailability.

Research indicates that compounds containing the pyridazinone structure exhibit various biological activities, including:

  • Inhibition of Prolyl Hydroxylases (PHDs) : These enzymes play a crucial role in the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to oxygen levels. Inhibition of PHDs can stabilize HIF1α, promoting angiogenesis and metabolic adaptation under hypoxic conditions .
  • Antitumor Activity : Studies have shown that pyridazinone derivatives can exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism often involves modulation of metabolic pathways and apoptosis induction .

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the effects of this compound on MCF7 (breast cancer) and LN229 (glioblastoma) cell lines. Results indicated that the compound significantly reduced cell viability at higher concentrations while stabilizing HIF1α levels, suggesting a dual role in promoting tumor survival under hypoxia while also exerting cytotoxic effects .
  • Metabolic Profiling :
    • Metabolomic analyses revealed that treatment with this compound altered key metabolic pathways in treated cells, specifically affecting TCA cycle intermediates and amino acid concentrations. These changes were linked to the compound's ability to inhibit PHDs and modulate mTORC1 activity, further implicating it in cancer metabolism .

Research Findings

Study Focus Findings
Study 1PHD InhibitionDemonstrated that this compound inhibits PHDs, stabilizing HIF1α in cancer cells.
Study 2Cytotoxic EffectsShowed significant cytotoxicity against MCF7 and LN229 cells with alterations in metabolic profiles indicative of inhibited glutaminolysis.
Study 3AngiogenesisSuggested potential applications in promoting angiogenesis through HIF stabilization under hypoxic conditions.

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